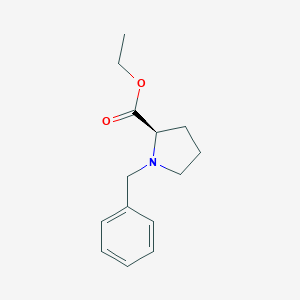![molecular formula C14H12O3 B066933 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 176212-48-9](/img/structure/B66933.png)
3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
3’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carboxylic acid is an organic compound with the molecular formula C14H12O3 It is a derivative of biphenyl, featuring a hydroxymethyl group at the 3’ position and a carboxylic acid group at the 3 position
Mechanism of Action
Target of Action
It’s known that organoboron compounds, such as boronic esters, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of 3’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carboxylic acid is likely related to its boronic ester moiety. In Suzuki–Miyaura coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 3’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carboxylic acid are likely related to its role in Suzuki–Miyaura coupling. This reaction allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s known that the stability of boronic esters can pose challenges in terms of their removal at the end of a sequence if required .
Result of Action
The result of the action of 3’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carboxylic acid is likely the formation of new carbon–carbon bonds via Suzuki–Miyaura coupling . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of 3’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carboxylic acid can be influenced by various environmental factors. Therefore, the introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of biphenyl with a suitable acyl chloride, followed by reduction and subsequent oxidation to introduce the hydroxymethyl and carboxylic acid groups. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of 3’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carboxylic acid may involve large-scale Friedel-Crafts reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The choice of reagents and conditions is optimized to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Conversion of the carboxylic acid group to a primary alcohol.
Substitution: Introduction of halogen or nitro groups on the aromatic rings.
Scientific Research Applications
3’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4 position.
3’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2 position.
Uniqueness
3’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific positioning of the hydroxymethyl and carboxylic acid groups, which can influence its chemical reactivity and interactions with other molecules
Properties
IUPAC Name |
3-[3-(hydroxymethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-9-10-3-1-4-11(7-10)12-5-2-6-13(8-12)14(16)17/h1-8,15H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVDMIKPVOEKNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602494 | |
| Record name | 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176212-48-9 | |
| Record name | 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



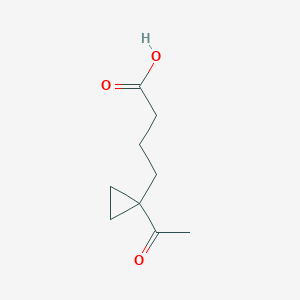
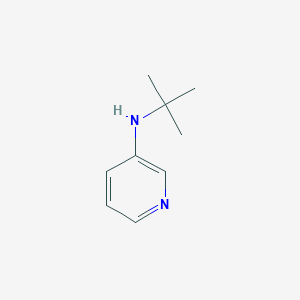

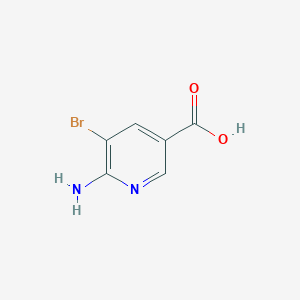

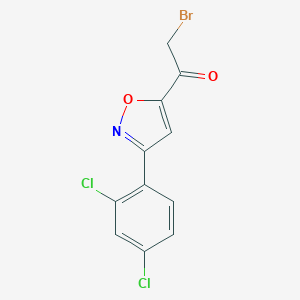
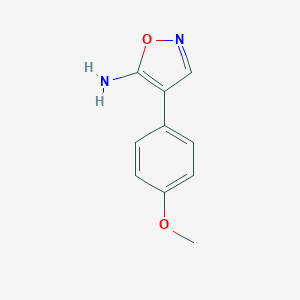
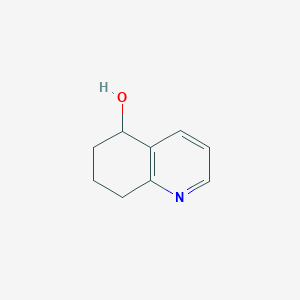

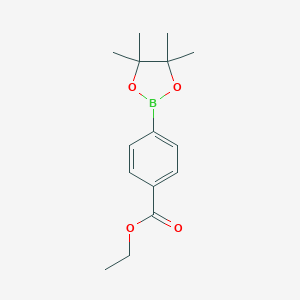
![(4-[1,2,3]Thiadiazol-4-Yl-Phenyl)-Acetonitrile](/img/structure/B66879.png)
![Prop-2-en-1-yl [2-(methylamino)ethyl]carbamate](/img/structure/B66880.png)
